molecular formula C25H27N5O B11569812 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide

Cat. No.: B11569812
M. Wt: 413.5 g/mol
InChI Key: YPRQXDNKJQTMFJ-UHFFFAOYSA-N
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Description

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide is a complex organic compound that features a benzotriazole core substituted with diethylamino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly suitable for applications requiring high thermal stability, specific photophysical characteristics, and targeted biological activity .

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C25H27N5O/c1-5-29(6-2)20-11-13-21(14-12-20)30-27-23-15-18(4)22(16-24(23)28-30)26-25(31)19-9-7-17(3)8-10-19/h7-16H,5-6H2,1-4H3,(H,26,31)

InChI Key

YPRQXDNKJQTMFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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